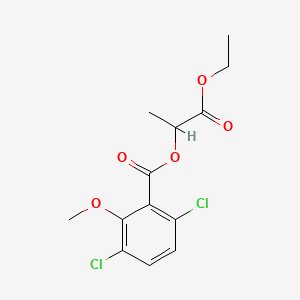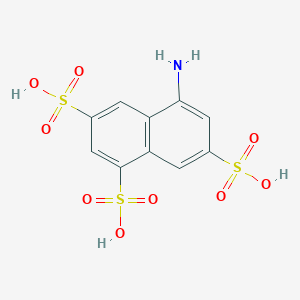
5-Aminonaphthalene-1,3,7-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminonaphthalene-1,3,7-trisulfonic acid is an organic compound with the molecular formula C10H9NO9S3. It is a derivative of naphthalene, characterized by the presence of an amino group at the 5-position and three sulfonic acid groups at the 1, 3, and 7 positions. This compound is known for its applications in various fields, including dye manufacturing and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,3,7-trisulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes the use of 20% fuming sulfuric acid to sulfonate 2-naphthylamine-4,8-disulfonic acid at elevated temperatures (125-170°C) for 17 hours. The reaction mixture is then diluted with ice water and neutralized with calcium carbonate until the Congo red test paper does not turn blue. The product is then filtered, concentrated, and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminonaphthalene-1,3,7-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroxylamines and amines.
Substitution Products: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Aminonaphthalene-1,3,7-trisulfonic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments. Its sulfonic acid groups enhance water solubility, making it useful in aqueous reactions.
Biology: The compound is used in fluorescence studies due to its ability to form fluorescent derivatives. It is also employed in labeling and tracing experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems where its solubility and reactivity are advantageous.
Industry: It is used in the production of various dyes and as a reagent in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 5-Aminonaphthalene-1,3,7-trisulfonic acid involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, such as forming Schiff bases with aldehydes and ketones. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminonaphthalene-1,3,5-trisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another isomer with different sulfonic acid group positions.
8-Aminopyrene-1,3,6-trisulfonic acid: A related compound with a pyrene core instead of naphthalene .
Uniqueness
5-Aminonaphthalene-1,3,7-trisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its solubility, reactivity, and ability to form fluorescent derivatives make it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6271-88-1 |
|---|---|
Molekularformel |
C10H9NO9S3 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
5-aminonaphthalene-1,3,7-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-9-3-5(21(12,13)14)2-8-7(9)1-6(22(15,16)17)4-10(8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChI-Schlüssel |
NBMNUPZHNCDTIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
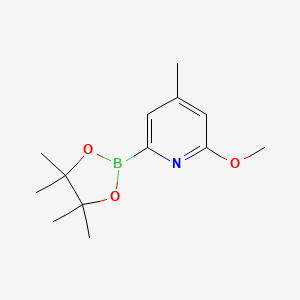
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
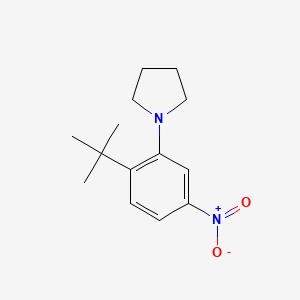
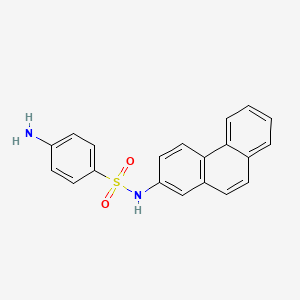
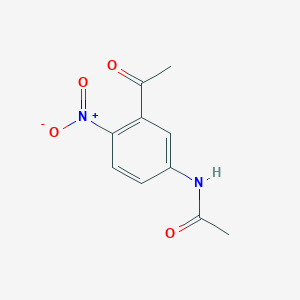
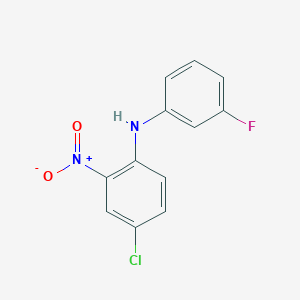
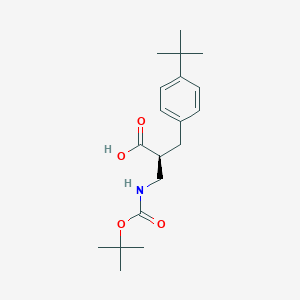
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
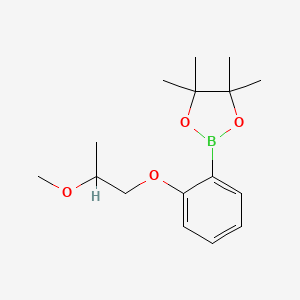
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
